molecular formula C19H15N3OS B2934042 N-(4-methoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine CAS No. 423733-64-6

N-(4-methoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine

Cat. No.: B2934042
CAS No.: 423733-64-6
M. Wt: 333.41
InChI Key: OVVKVFAXQROCNF-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine is a chemical compound based on the thieno[2,3-d]pyrimidine scaffold, a structure recognized in medicinal chemistry for its diverse biological potential. This specific amine derivative is offered for research purposes to investigate its biological activity and applications in developing new therapeutic agents. Scientific literature indicates that the thienopyrimidine core is a privileged structure in drug discovery. Related compounds within this class have demonstrated significant, selective inhibitory activity against Helicobacter pylori , a pathogen responsible for gastritis and peptic ulcers . The mechanism of action for these active analogs involves targeting the NuoD subunit of the respiratory complex I (NADH:ubiquinone oxidoreductase), which is uniquely essential for ATP synthesis in H. pylori , making it a promising target for narrow-spectrum antibacterial agents . Furthermore, structurally similar thienopyrimidin-4(3H)-one derivatives have been investigated for their anti-tyrosinase activity . Tyrosinase is a key enzyme in melanin production, and its inhibitors are relevant for managing skin hyperpigmentation disorders . The presence of methoxyphenyl and phenyl substituents on the thienopyrimidine core, as seen in this compound, is a common feature in molecules designed for such biological evaluations. Researchers can utilize this compound to explore structure-activity relationships (SAR), further elucidate the mechanism of action of complex I inhibitors, or develop new agents for dermatological applications. This product is strictly for research use only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(4-methoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3OS/c1-23-15-9-7-14(8-10-15)22-18-17-16(13-5-3-2-4-6-13)11-24-19(17)21-12-20-18/h2-12H,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVVKVFAXQROCNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=C3C(=CSC3=NC=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate intermediates under specific conditions. For instance, the intermediate p-methoxyphenylamidine can undergo intramolecular cyclization via the attack of the more nucleophilic amidino secondary amine to the enamine function, generating the pyrimidine ring present in the expected compound .

Industrial Production Methods

Industrial production methods for this compound may involve microwave-assisted synthesis, which has been shown to be efficient for the preparation of similar thieno[2,3-d]pyrimidine derivatives. This method utilizes microwave irradiation to accelerate the reaction, leading to higher yields and shorter reaction times .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where specific groups in the molecule are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents suitable for the specific reaction type.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thieno[2,3-d]pyrimidine derivatives, while substitution reactions can produce a variety of substituted thieno[2,3-d]pyrimidine compounds.

Scientific Research Applications

N-(4-methoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by inhibiting key enzymes or receptors involved in cell proliferation and survival. For instance, it may inhibit microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

Thieno[2,3-d]pyrimidine vs. Pyrrolo[2,3-d]pyrimidine
  • Example: N-(4-Methoxyphenyl)-N,2-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (). Key Differences: Pyrrolo analogs replace the thiophene ring with a pyrrole, increasing nitrogen content and polarity. Biological Impact: Pyrrolo derivatives exhibit potent antimitotic activity (GI50 in nM range) by binding to the colchicine site of tubulin. They overcome P-glycoprotein-mediated resistance, a critical advantage over taxanes and vinca alkaloids . Solubility: Pyrrolo derivatives are water-soluble, whereas thieno analogs may have reduced solubility due to sulfur’s lipophilicity .
Thieno[2,3-d]pyrimidine vs. Furo[2,3-d]pyrimidine
  • Example : N-(4-Methoxyphenyl)-N,5-dimethylfuro[2,3-d]pyrimidin-4-amine (HD-800, ).
    • Key Differences : Furo analogs substitute sulfur with oxygen, altering electronic properties and binding affinity.
    • Biological Impact : HD-800 shows high BBB penetration and microtubule inhibition, with 75% specific binding in brain tissue. Its radiosynthesis feasibility makes it a promising PET tracer .

Substituent Variations

N4-Position Modifications
  • Example: 5-(4-Chlorophenyl)-N-(2-methoxyethyl)thieno[2,3-d]pyrimidin-4-amine (CAS: 898495-66-4, ). Key Differences: A 2-methoxyethyl group replaces the 4-methoxyphenyl at N3. Impact: The methoxyethyl chain may enhance solubility but reduce aromatic stacking compared to the planar 4-methoxyphenyl group.
C5-Position Modifications
  • Example: 5-(4-Methylphenyl)-N-(2-phenylethyl)thieno[2,3-d]pyrimidin-4-amine (CAS: 374693-24-0, ). Key Differences: A 4-methylphenyl group at C5 and a phenylethylamine at N4. Impact: Methyl groups increase hydrophobicity, while the phenylethyl chain may sterically hinder receptor binding compared to smaller substituents .

Structure-Activity Relationship (SAR) Insights

  • N4-Substituents : The 4-methoxyphenyl group is critical for tubulin binding across analogs, as seen in pyrrolo and furo derivatives. Smaller alkyl chains (e.g., methoxyethyl) reduce potency .
  • C5-Substituents : Aromatic groups (phenyl, chlorophenyl) enhance target affinity via hydrophobic interactions. Methyl groups may improve metabolic stability but reduce activity .
  • Core Heterocycle: Thieno derivatives balance lipophilicity and electronic effects, while pyrrolo/furo analogs prioritize solubility or BBB penetration .

Biological Activity

N-(4-methoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that has attracted attention due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of the Compound

This compound is a member of the thienopyrimidine class, characterized by a unique structure that contributes to its diverse biological effects. Its molecular formula is C20H17N3OSC_{20}H_{17}N_3OS and it has a molecular weight of 365.43 g/mol. The compound's structure allows it to interact with various biological targets, making it a subject of interest for drug development.

The biological activity of this compound involves several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cell proliferation and inflammation. For example, it may inhibit the NF-kB signaling pathway, leading to decreased expression of pro-inflammatory cytokines.
  • Antiparasitic Activity : Similar compounds have demonstrated efficacy against parasitic infections. Studies indicate that derivatives exhibit significant antiparasitic activity against nematodes like Toxocara canis, functioning similarly to established anthelmintics like albendazole but with lower cytotoxicity to human cells .
  • Anticancer Properties : Thienopyrimidines are known for their anticancer properties, potentially acting through the modulation of various signaling pathways involved in tumor growth and metastasis.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Activity Target/Organism Effect Reference
Enzyme InhibitionNF-kB PathwayReduced pro-inflammatory cytokines
Antiparasitic ActivityToxocara canisSignificant reduction in parasite viability
CytotoxicityHuman Cell LinesLower cytotoxicity compared to albendazole
Anticancer ActivityVarious Cancer Cell LinesInhibition of cell proliferation

Case Studies

  • Antiparasitic Efficacy : A study evaluated the in vitro effectiveness of this compound against Toxocara canis. Results indicated a time- and concentration-dependent reduction in parasite viability, suggesting potential as a novel anthelmintic agent with improved safety profiles compared to traditional treatments .
  • Inflammation Modulation : Research on similar thienopyrimidine compounds has shown their ability to modulate inflammatory responses by inhibiting key signaling pathways such as NF-kB, which is crucial for the expression of various pro-inflammatory cytokines. This suggests that this compound may also possess anti-inflammatory properties beneficial for treating chronic inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the recommended storage conditions and solubility parameters for this compound to ensure experimental reproducibility?

  • Storage : Powder should be stored at -20°C for up to 3 years; solutions in DMSO are stable at -80°C for 1 year .
  • Solubility : DMSO is the preferred solvent, with a solubility of 50 mg/mL (219.99 mM). For in vivo studies, formulations using PEG300, Tween 80, and ddH2O are recommended to enhance bioavailability .

Q. What synthetic methodologies are employed to prepare this compound, and how is purity validated?

  • Synthesis : The compound is synthesized via nucleophilic substitution reactions. For example, 4-methoxyphenylamine reacts with halogenated thienopyrimidine precursors in DMF at room temperature, followed by purification via column chromatography .
  • Purity Validation : TLC (Rf value tracking), 1H NMR^1 \text{H NMR} (integration of aromatic protons and methoxy groups), and HPLC (retention time consistency) are used to confirm chemical identity and purity (>95%) .

Q. Which enzymatic targets are associated with its biological activity?

  • Primary Targets : The compound inhibits kinases (e.g., ALK) and phosphodiesterases, disrupting signaling pathways critical for cell proliferation .
  • Methodologies : High-throughput screening (HTS) assays, such as caspase-based apoptosis induction assays, are used to identify enzyme interactions .

Advanced Research Questions

Q. How do structural variations (e.g., substituents on the aniline ring) impact apoptotic activity?

  • SAR Insights :

Substituent PositionBiological Activity (% Growth Inhibition)Key Reference
4-MethoxyphenylComplete cell death in 7 cancer cell lines
2-ChlorophenylModerate efficacy (32–48% inhibition)
  • The 4-methoxy group enhances membrane permeability and target binding affinity, while bulky substituents (e.g., chlorine) reduce activity due to steric hindrance .

Q. How can crystallographic data resolve conformational stability and intermolecular interactions?

  • Key Findings :

  • Dihedral angles between the pyrimidine ring and 4-methoxyphenyl group range from 5.3° to 79.7°, influencing molecular packing .
  • Intramolecular N–H⋯N hydrogen bonds stabilize the planar thienopyrimidine core, while π-π stacking (3.5 Å distance) drives crystal lattice formation .
    • Tools : SHELXL refinement software is used for structural analysis, with R-factors <0.05 ensuring accuracy .

Q. How do researchers address contradictions in enzyme inhibition profiles across studies?

  • Case Example : Discrepancies in kinase inhibition may arise from assay conditions (e.g., ATP concentration variations). Normalizing data to positive controls (e.g., staurosporine) and using orthogonal assays (e.g., fluorescence polarization) improve reproducibility .

Q. What in vitro models demonstrate its efficacy, and how are these experiments optimized?

  • Models :

  • MCF-7 Breast Cancer Cells : IC₅₀ values are determined via MTT assays, with dose ranges of 1–50 μM over 72 hours .
  • Tubulin Polymerization Assays : Compound efficacy is quantified by monitoring microtubule dynamics via fluorescence microscopy .
    • Optimization : Serum-free conditions and DMSO concentrations <0.1% minimize off-target effects .

Methodological Notes

  • Contradictory Data Analysis : Use meta-analysis tools (e.g., GraphPad Prism) to statistically compare datasets and identify outliers .
  • Advanced Characterization : Pair X-ray crystallography with molecular dynamics simulations to predict binding modes and resistance mechanisms .

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